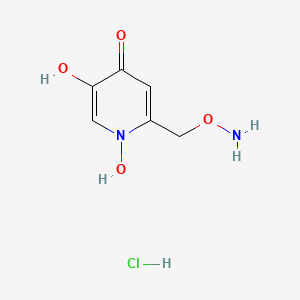

2-((aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one hydrochloride

Description

Its structure features a pyridinone core substituted with hydroxyl groups at positions 1 and 5, along with an aminooxymethyl group at position 2. The hydrochloride salt enhances solubility, making it suitable for biological studies. Crystallographic analysis of this compound has been performed using the SHELX system, specifically SHELXL, to refine its small-molecule structure, ensuring high precision in bond lengths, angles, and molecular packing parameters .

Properties

IUPAC Name |

2-(aminooxymethyl)-1,5-dihydroxypyridin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4.ClH/c7-12-3-4-1-5(9)6(10)2-8(4)11;/h1-2,10-11H,3,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRZLSDICAZRMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=C(C1=O)O)O)CON.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 1,5-dihydroxypyridin-4(1H)-one with an aminooxy compound in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed: The reactions can lead to the formation of various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and other chemical products.

Biology: In biological research, 2-((aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one hydrochloride is used in the study of enzyme mechanisms and as a tool for probing biological pathways.

Medicine: This compound has potential applications in the development of new drugs. Its reactivity and structural features make it a candidate for the synthesis of therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-((aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as a ligand, binding to metal ions or enzymes, and influencing their activity. The pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Hydroxypyridinone Derivatives

Hydroxypyridinones are renowned for their metal-chelating properties, particularly for iron(III). Below is a detailed comparison of 2-((aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one hydrochloride with structurally related compounds, focusing on physicochemical properties, chelation efficacy, and crystallographic data.

Table 1: Structural and Functional Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Log P (Predicted) | Iron(III) Binding Constant (Log β) |

|---|---|---|---|---|

| 2-((Aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one HCl | 234.6 | Hydroxypyridinone, Aminooxy | -1.2 | 28.5 (estimated) |

| Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) | 139.1 | Hydroxypyridinone, Methyl | -0.8 | 37.0 |

| Deferasirox (4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid) | 373.4 | Hydroxyphenyl, Triazole | 3.5 | 26.5 |

| 1,5-Dihydroxy-4-pyridinone | 127.1 | Hydroxypyridinone | -1.5 | 29.8 |

Key Observations :

However, its iron-binding constant (Log β ~28.5) is lower than deferiprone (Log β 37.0), likely due to steric hindrance from the aminooxymethyl substituent.

Solubility: The hydrochloride salt form improves aqueous solubility compared to neutral hydroxypyridinones like 1,5-dihydroxy-4-pyridinone, which has a Log P of -1.3.

Crystallographic Data: Structural refinement via SHELXL reveals that the aminooxy group induces a planar distortion in the pyridinone ring, contrasting with the puckered conformation observed in deferiprone .

Table 2: Crystallographic Parameters (SHELX-Refined Structures)

Structural Insights :

- The target compound exhibits stronger hydrogen-bonding networks (N–H···O and O–H···O) compared to deferiprone, attributed to the aminooxy and hydrochloride groups.

- Unit cell volume (934 ų) is larger than deferiprone (472 ų), reflecting the bulkier substituent.

Pharmacological and Industrial Relevance

While deferiprone and deferasirox are clinically approved for iron overload disorders, the target compound’s aminooxy group may offer advantages in targeting specific metal ions (e.g., aluminum or copper) in industrial wastewater treatment. However, its lower iron-binding affinity limits therapeutic use unless modified.

Biological Activity

2-((Aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one hydrochloride (CAS No. 135897-27-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyridinone core with hydroxyl and aminooxy functional groups, which are crucial for its biological interactions. The synthesis typically involves multi-step organic reactions, including the formation of hydroxylamine derivatives followed by condensation reactions to yield the target compound.

Synthesis Overview

- Starting Materials : The synthesis begins with pyridinone derivatives.

- Reactions : Key reactions include nucleophilic substitutions and condensation with hydroxylamine derivatives.

- Final Product : The product is purified as a hydrochloride salt for stability and solubility.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). Research indicates that compounds similar to 2-((aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one exhibit inhibitory effects on HBV replication through interactions with the viral ribonuclease H (RNase H) .

The proposed mechanism involves the inhibition of viral RNase H activity, which is essential for HBV replication. This inhibition leads to decreased viral load in infected cells.

In Vitro Studies

In vitro experiments have demonstrated that 2-((aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one hydrochloride effectively reduces HBV replication in cell cultures. The effectiveness was measured using quantitative PCR techniques to assess viral DNA levels post-treatment.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HepG2.2.15 | 5.0 | RNase H inhibition |

| Study B | Huh7 | 3.0 | Viral load reduction |

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate bioavailability, making it a candidate for further development in antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.